molecular formula C6H10O3 B1602893 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid CAS No. 869066-83-1

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid

Cat. No.: B1602893
CAS No.: 869066-83-1
M. Wt: 130.14 g/mol
InChI Key: OVMNWDIMDCLADX-UHFFFAOYSA-N
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Description

“2-(1-(Hydroxymethyl)cyclopropyl)acetic acid” is an organic compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . It is in the form of oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 130.14 . It is in the form of oil . The storage temperature is 4°C .

Scientific Research Applications

Synthetic Chemistry Applications

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid and its derivatives serve as key intermediates in synthetic chemistry for producing various compounds. The synthesis of novel amino acid-bearing Schiff base ligand demonstrates the versatility of cyclopropyl derivatives in forming complex molecules with potential antioxidant and enzyme inhibitory activities (Ikram et al., 2015). Similarly, the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid highlights its importance in generating compounds for affinity purification techniques and antibody generation (Pirrung et al., 1989).

Catalysis and Reaction Development

Research on cyclopropylideneacetic acids and esters shows the development of tunable CuX(2)-mediated cyclization reactions, which are crucial for synthesizing furanones and pyran-2-ones, indicating the role of cyclopropyl derivatives in facilitating novel synthetic routes (Huang & Zhou, 2002). Another study focuses on the solvent-controlled, tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, emphasizing the adaptability of cyclopropyl compounds in achieving selective addition products (Miao et al., 2016).

Agricultural Chemistry

A significant application of this compound derivatives in agricultural chemistry is seen in the synthesis and study of racemic, (1R, 2S)‐, and (1S, 2R)‐1‐Amino‐2‐(hydroxymethyl)cyclopropanecarboxylic Acid for its potential use in ethylene biosynthesis, a crucial area in plant growth and development research (Pirrung et al., 1989).

Material Science

In material science, cyclopropyl derivatives are explored for synthesizing new materials. For instance, the development of functionalized cyclopropa[c]coumarin-1a-carboxylates showcases the potential of cyclopropyl compounds in preparing chromene-based fine chemicals, which are important for various industrial applications (Ivanova et al., 2018).

Safety and Hazards

The safety information for “2-(1-(Hydroxymethyl)cyclopropyl)acetic acid” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

2-[1-(hydroxymethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMNWDIMDCLADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625514
Record name [1-(Hydroxymethyl)cyclopropyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869066-83-1
Record name 1-(Hydroxymethyl)cyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869066-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Hydroxymethyl)cyclopropyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(Hydroxymethyl)cyclopropyl)acetic acid
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